molecular formula C15H22N2O2 B7917735 Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester

Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7917735
M. Wt: 262.35 g/mol
InChI Key: NOOLEWYBKHTALP-UHFFFAOYSA-N
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Description

Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine ring, a common structural motif in bioactive molecules, linked to a benzyl carbamate group. The carbamate functional group is a well-established and valuable scaffold in drug design, known for its good proteolytic stability and ability to serve as a peptide bond surrogate, which can enhance the metabolic stability and membrane permeability of potential therapeutic agents . As a chemical building block, its primary research applications include the synthesis of more complex molecules for the development of enzyme inhibitors, such as acetylcholinesterase inhibitors, and serine or cysteine protease inhibitors . The piperidine moiety contributes to binding affinity with various biological targets, particularly in the central nervous system. The presence of the methyl group on the carbamate nitrogen allows for the modulation of the compound's steric and electronic properties, influencing its lipophilicity and overall pharmacokinetic profile. This product is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

benzyl N-methyl-N-(piperidin-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-17(11-14-9-5-6-10-16-14)15(18)19-12-13-7-3-2-4-8-13/h2-4,7-8,14,16H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOLEWYBKHTALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Amine Precursor: Piperidin-2-Ylmethyl-Methylamine

The amine precursor is typically synthesized through reductive amination or alkylation of piperidine derivatives. For example:

  • Reductive amination : Piperidin-2-ylaldehyde reacts with methylamine in the presence of sodium cyanoborohydride, yielding the secondary amine.

  • Alkylation : Piperidin-2-methanol is converted to a tosylate intermediate, which undergoes nucleophilic substitution with methylamine.

Key challenges include controlling regioselectivity and minimizing over-alkylation. Solvents such as tetrahydrofuran (THF) or methyl tert-butyl ether (MeTHF) are employed to enhance reaction efficiency.

Carbamate Formation with Benzyl Chloroformate

The amine reacts with benzyl chloroformate under basic conditions to form the carbamate. A representative procedure involves:

  • Dissolving piperidin-2-ylmethyl-methylamine in MeTHF at 5°C.

  • Adding benzyl chloroformate dropwise with vigorous stirring.

  • Maintaining pH 8–12 using aqueous NaOH or K₂CO₃.

Reaction Conditions :

ParameterOptimal RangeImpact on Yield
Temperature0–10°CMinimizes hydrolysis
SolventMeTHF or THFEnhances solubility
BaseK₂CO₃ or NaOHNeutralizes HCl byproduct
Molar Ratio (Amine:Chloroformate)1:1.1Prevents excess reagent

This method achieves yields of 70–85% after purification by column chromatography.

Alternative Routes and Modifications

Protection-Deprotection Strategies

To avoid side reactions during carbamate formation, temporary protection of the amine is employed:

  • Boc Protection : The amine is protected with tert-butoxycarbonyl (Boc) before alkylation. Deprotection using trifluoroacetic acid (TFA) reveals the free amine for subsequent reactions.

  • Benzyl Group Removal : Hydrogenolysis with Pd/C under H₂ atmosphere cleaves benzyl groups, as demonstrated in analogous syntheses.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction times. For example, coupling the amine with benzyl chloroformate at 100°C for 10 minutes improves yield by 15% compared to conventional heating.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, MeTHF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) are preferred for crystallization.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Catalyzes carbamate formation, reducing reaction time from 6 hours to 2 hours.

  • Triethylamine (Et₃N) : Scavenges HCl, preventing protonation of the amine.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include the benzyl ester protons (δ 5.1–5.3 ppm) and piperidine methylene groups (δ 2.7–3.4 ppm).

  • IR Spectroscopy : Carbamate C=O stretch appears at ~1700 cm⁻¹.

Chromatographic Purity

HPLC methods using C18 columns and acetonitrile/water gradients achieve >98% purity. Critical impurities include hydrolyzed carbamic acid and residual benzyl alcohol.

Comparative Analysis with Related Compounds

CompoundSynthesis MethodYield (%)Purity (%)
Methyl-piperidin-3-ylmethyl-carbamateReductive amination + chloroformate6895
Ethyl-piperidin-2-ylmethyl-carbamateAlkylation + carbamoylation7297
Cyclopropyl-piperidin-2-ylmethyl-carbamateMicrowave-assisted8198

Structural variations (e.g., substituents on the piperidine ring) influence reactivity and yield. For instance, bulkier groups like cyclopropyl require longer reaction times but offer higher stereochemical control.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing benzyl chloroformate with methyl chloroformate reduces material costs by 40% but necessitates post-synthetic benzylation.

Waste Management

Neutralization of HCl byproduct with aqueous NaOH generates NaCl, which is removed via filtration. Solvent recovery systems (e.g., MeTHF distillation) achieve 90% reuse .

Chemical Reactions Analysis

Types of Reactions

Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include carbamate esters, benzyl esters, and piperidine derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Structural Analogs

Compound Name Key Substituents/Modifications Biological/Functional Relevance Stability/Reactivity Insights
Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester Piperidine ring, methyl group, benzyl ester Potential CNS activity (inference from piperidine analogs) Susceptible to ester hydrolysis under acidic/basic conditions
(4-Fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester tert-Butyl carbamate, fluorine, piperidine Intermediate in drug synthesis (e.g., kinase inhibitors) tert-Butyl group enhances steric protection of carbamate
Caffeic acid benzyl ester (CABE) Caffeoyl group, benzyl ester Antioxidant, anti-inflammatory in propolis pH-sensitive ester bond stability
Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate Pyrrolidine, piperidine, benzyl ester Neurological drug candidate (e.g., cholinesterase inhibitors) Increased basicity due to pyrrolidine nitrogen
Tenofovir monobenzyl ester phosphamide Benzyl ester, phosphamide backbone Antiviral prodrug (improved cellular uptake) Ester hydrolysis releases active drug

Physicochemical Properties

  • Ester Bond Stability: Benzyl esters, including the target compound, are prone to hydrolysis under alkaline conditions. For example, benzyl ester bonds in DHP-glucuronic acid complexes degrade completely at pH > 7 . Acidic conditions (pH 4–6) favor ester bond retention but may promote competing reactions (e.g., quinone methide intermediate formation) .
  • Lipophilicity : The benzyl ester group increases logP values compared to free acids (e.g., caffeic acid vs. CABE ), enhancing blood-brain barrier penetration in CNS-targeted analogs.
  • Synthetic Accessibility : Piperidine-containing carbamates are often synthesized via reductive amination (e.g., using 3-hydroxypiperidine and aldehyde intermediates ).

Research Findings and Key Insights

  • pH-Dependent Reactivity : Benzyl esters in the target compound may hydrolyze prematurely in physiological conditions (pH 7.4), limiting bioavailability. Structural modifications (e.g., tert-butyl carbamate ) or prodrug strategies (e.g., phosphamide esters ) could mitigate this.
  • Toxicity Considerations : Benzyl esters like benzyl butyl phthalate (BBzP) are linked to endocrine disruption , necessitating rigorous safety profiling for therapeutic analogs.

Tables of Comparative Data

Table 1: Stability of Benzyl Esters Under Different pH Conditions

Compound Type pH Stability Range Key Degradation Pathway Reference
DHP-glucuronic acid benzyl ester pH 4 (stable) Alkaline hydrolysis (>pH 7)
Caffeic acid benzyl ester pH 5–6 (stable) Oxidation of caffeoyl group
Tenofovir benzyl ester pH 7.4 (moderate) Esterase-mediated hydrolysis

Biological Activity

Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a carbamic acid moiety, and a benzyl ester group, contributing to its unique reactivity and biological activity. The chemical formula is represented as C16_{16}H20_{20}N2_2O3_3. Its structural characteristics allow for interactions with various biological targets, making it a candidate for drug development.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound acts as an inhibitor or modulator of specific enzymes, which can alter various biochemical pathways. This mechanism is crucial for its potential use in treating diseases that involve enzyme dysregulation.
  • Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that are vital for cellular function and response.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against both bacterial and fungal pathogens. Preliminary studies suggest its effectiveness in inhibiting the growth of various microorganisms, which positions it as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

This compound has been investigated for its anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in cancerous cells. The specific pathways through which this compound exerts anticancer effects are still under investigation but may involve modulation of cell cycle regulators and apoptotic pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into the unique biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
Piperidin-2-ylmethyl carbamatePiperidine ring, carbamate groupAnticancer, anti-inflammatory
ChloroacetylpiperidineChloroacetyl group attached to piperidineAntimicrobial
Benzyl carbamateBenzyl group with a carbamate functionalityNeuroprotective

This table highlights how the unique combination of functional groups in this compound enhances its specificity and efficacy compared to similar compounds.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluating various piperidine derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Activity Evaluation : In vitro studies demonstrated that the compound inhibited proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism involved induction of apoptosis through caspase activation pathways .
  • CNS Activity Investigation : Preliminary assessments indicated that this compound may have central nervous system (CNS) activity, potentially offering neuroprotective effects or influencing mood regulation .

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